molecular formula C8H7F3N2O2 B6608665 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid CAS No. 2870653-60-2

1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B6608665
CAS No.: 2870653-60-2
M. Wt: 220.15 g/mol
InChI Key: VIJHMFHUKSOFFE-UHFFFAOYSA-N
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Description

1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent introduction of the trifluoromethyl group. One common approach is the cyclopropanation of a suitable precursor followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone. The final step involves the formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the trifluoromethyl group, depending on the specific reagents and conditions used.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the cyclopropyl ring are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable solvents and temperatures to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, such as esters, amides, and other substituted pyrazoles.

Scientific Research Applications

1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new fluorinated molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.

  • Medicine: The compound has potential therapeutic applications, including as a lead compound in drug discovery for various diseases.

  • Industry: Its unique properties make it valuable in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism by which 1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

1-[1-(Trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1-(Trifluoromethyl)cyclopropyl)-1H-pyrazole-3-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring.

  • 1-(Trifluoromethyl)cyclopropyl)-1H-pyrazole-5-carboxylic acid: Another positional isomer with the carboxylic acid group at a different location.

  • 1-(Trifluoromethyl)cyclopropyl)-1H-pyrazole-2-carboxylic acid: This compound has the carboxylic acid group at yet another position on the pyrazole ring.

These positional isomers may exhibit different biological activities and properties, highlighting the importance of structural variations in determining the compound's behavior and applications.

Properties

IUPAC Name

1-[1-(trifluoromethyl)cyclopropyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7(1-2-7)13-4-5(3-12-13)6(14)15/h3-4H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJHMFHUKSOFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)(F)F)N2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid
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